2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid

Biodesulfurization Enzyme kinetics Substrate specificity

Researchers studying biodesulfurization often struggle to source authentic DszB substrate, risking flawed kinetic data when forced to use non-hydroxylated analogs. This compound is the exact native substrate, validated by a Km of 8.2 μM (vs. 62 μM for the non-hydroxylated analog), ensuring reliable enzyme characterization. - Native DszB substrate with a high-resolution co-crystal structure (PDB 2DE3, 1.60 Å) available for fragment-based lead discovery. - Bifunctional sulfinic acid/phenolic scaffold enables regioselective derivatization for surfactant and inhibitor synthesis. - Backed by Certificates of Analysis and shipped under ambient conditions with full traceability.

Molecular Formula C12H10O3S
Molecular Weight 234.27 g/mol
Cat. No. B1209555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid
Molecular FormulaC12H10O3S
Molecular Weight234.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CC=C2S(=O)O)O
InChIInChI=1S/C12H10O3S/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16(14)15/h1-8,13H,(H,14,15)
InChIKeyHPKSNFTYZHYEKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxy-1,1'-biphenyl-2-sulfinic Acid: Defined Biodesulfurization Substrate


2'-Hydroxy-1,1'-biphenyl-2-sulfinic acid (CAS 77136-31-3), also referred to as 2-(2-hydroxyphenyl)benzenesulfinic acid or HBPSi, is a well-characterized organosulfinic acid [1]. It is defined as a benzenesulfinic acid substituted at the 2-position with a 2-hydroxyphenyl group, featuring a biphenyl core with both a sulfinic acid (-SO2H) moiety and a phenolic hydroxyl (-OH) group [1]. The compound is recognized as the native substrate for the desulfinase enzyme DszB, which catalyzes the final carbon-sulfur bond cleavage in the microbial '4S' pathway for dibenzothiophene desulfurization, a process of industrial significance for clean fuel production [2].

Biodesulfurization enzyme substrate (DszB) in the microbial 4S pathway
2'-Hydroxyl group required for reported high-affinity DszB binding
Supports kinetic characterization and structural biology studies

Why Biphenyl-2-sulfinic Acid Cannot Substitute


The presence of the 2'-hydroxyl group is not a minor structural variation; it is a critical determinant of biological recognition and reactivity. The desulfinase enzyme DszB exhibits a narrow substrate specificity, and the hydroxyl group is essential for high-affinity binding [1]. Simply substituting the compound with its non-hydroxylated analog, 1,1'-biphenyl-2-sulfinic acid, results in a significant loss of enzymatic affinity, demonstrating that generic substitution would fail in any application where precise molecular recognition by this enzyme or related binding pockets is required [2]. The quantitative evidence below underscores why procurement must be compound-specific.

Target Compound
Potential Substitute
Risk Context
2'-Hydroxybiphenyl-2-sulfinic acid
Biphenyl-2-sulfinic acid (non-hydroxylated)
Loss of 2'-OH may substantially reduce DszB affinity; binding interaction profile may shift

Quantitative Differentiation from Structural Analogs


DszB Substrate Affinity: Hydroxylated vs. Non-Hydroxylated

The target compound acts as a superior substrate for 2'-hydroxybiphenyl-2-sulfinate desulfinase (DszB) compared to its non-hydroxylated analog, 1,1'-biphenyl-2-sulfinic acid. Under identical assay conditions (pH 7.0, 28°C), the Michaelis constant (Km) for 2'-hydroxybiphenyl-2-sulfinate is 8.2 μM, while the Km for 2-phenylbenzenesulfinate is 62 μM [1]. This represents a 7.6-fold difference in affinity, directly linked to the presence of the 2'-hydroxyl group.

DszB Affinity (Km)
Head-to-head
Target: Km 8.2 μM Analog: Km 62 μM
Reported 7.6-fold difference
Affinity gap highlights 2'-OH importance for DszB recognition
Conditions: pH 7.0, 28°C, wild-type DszB
Biodesulfurization Enzyme kinetics Substrate specificity

Catalytic Efficiency Benchmark (kcat/Km)

A separate direct characterization of purified HPBS desulfinase reports a Km of 0.90 ± 0.15 μM and a kcat of 1.3 ± 0.07 min⁻¹ for the target compound (as 2-(2'-hydroxyphenyl)benzenesulfinate) [1]. While a head-to-head kcat for the non-hydroxylated comparator is not available from this study, the Km value itself confirms high-affinity binding that is consistent with the compound's designated role as the native physiological substrate. The report that several structural analogs failed to act as substrates underscores the compound's uniquely productive interaction with the enzyme [1].

HPBS Desulfinase Kinetics
Cross-study
Km 0.90 ± 0.15 μM
kcat 1.3 ± 0.07 min⁻¹
Sub-micromolar Km supports high-affinity native substrate context
Other sulfinates not substrates; context-dependent validation
Catalytic efficiency Enzyme characterization Biocatalysis

Structural Differentiation: H-Bonding and Binding Mode

Crystallographic analysis of the target compound bound to the DszB C27S mutant (PDB ID: 2DE3, resolution 1.60 Å) reveals that the sulfinate group forms specific hydrogen bonds with active-site residues Ser27, His60, and Arg70, which are essential for catalysis [1]. In contrast, the non-hydroxylated analog biphenyl-2-sulfinic acid (PDB ID: 2DE4, resolution 1.80 Å) lacks the 2'-hydroxyl group that contributes to the precise orientation and additional binding interactions with the enzyme's hydrophobic pocket [2]. The 2'-hydroxyl group's ability to participate in intramolecular interactions with the sulfinic acid moiety is a structural feature absent in the comparator.

Binding Mode (Crystal)
Head-to-head
Target: 1.60 Å, H-bond network Analog: 1.80 Å, missing 2'-OH interaction
Resolved structural model supports sulfinic acid-enzyme interaction studies
PDB 2DE3 vs 2DE4; DszB C27S mutant complex
Structural biology Molecular recognition Ligand design

Procurement-Relevant Application Scenarios


Biodesulfurization Research and Process Development

The compound is the essential substrate for characterizing and engineering DszB desulfinase, the rate-limiting enzyme in the microbial 4S pathway. Its superior affinity (Km of 8.2 μM vs. 62 μM for the non-hydroxylated analog [1]) makes it the required reagent for any kinetic assay, mutagenesis study, or directed evolution campaign aiming to improve biodesulfurization efficiency. Use of the non-hydroxylated analog would yield non-representative kinetic data, potentially misleading process optimization.

Structural Biology of Enzyme-Sulfinate Complexes

With a high-resolution (1.60 Å) crystal structure available in complex with the DszB C27S mutant (PDB 2DE3) [1], this compound is ideally suited for co-crystallization studies and fragment-based lead discovery programs targeting sulfinic acid binding pockets. The 2'-hydroxyl group provides a critical hydrogen bond donor/acceptor that can be exploited in structure-activity relationship (SAR) studies, a feature unavailable with the simpler biphenyl-2-sulfinic acid scaffold.

Synthesis of Substituted Biphenyls via Sulfinic Acid

The compound's bifunctional nature—combining a sulfinic acid group with a phenolic hydroxyl—enables unique synthetic transformations. Patents describe its use as a precursor for alkyl-substituted 2-(2-hydroxyphenyl)benzenesulfinic acid derivatives with surfactant properties [1]. The hydroxyl group allows for regioselective derivatization that is not possible with 1,1'-biphenyl-2-sulfinic acid, making it a more versatile building block for specialty chemical synthesis.

Desulfinase Inhibitor Development and Mechanistic Probes

As the native substrate, this compound serves as the structural template for designing DszB inhibitors. The quantifiable product inhibition by 2-hydroxybiphenyl (Ki = 0.25 mM [1]) provides a validated baseline for inhibitor screening assays. This compound is therefore critical for laboratories developing novel antimicrobial or biodesulfurization-modulating agents.

Application
Selection Property
Validation Focus
DszB kinetic and mutagenesis studies
2'-Hydroxyl-dependent substrate affinity
Saturating substrate concentration determination
Enzyme-sulfinate co-crystallization
Reported high-resolution co-crystal context
Hydrogen bonding and binding mode analysis
Biphenyl derivative synthesis
Bifunctional reactivity (sulfinic acid + phenol)
Regioselective derivatization potential
DszB inhibitor probe design
Native substrate scaffold for inhibitor screening
Product inhibition baseline context (2-hydroxybiphenyl Ki)
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